Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid
Description
Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate (Figure 1) is a synthetic organic compound featuring a pentanoate backbone with a benzyl ester group at the terminal carboxyl, an amino group at position 2, and a nitramido-substituted guanidine moiety at position 4. The compound is paired with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a strong organic acid commonly used as a counterion to enhance solubility and stability . This compound is likely an intermediate in peptide synthesis or pharmaceutical research, given its structural resemblance to arginine derivatives and nitro-guanidine-containing molecules .
Properties
IUPAC Name |
benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFZPVSNBDNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitramido-Guanidinyl Intermediate
A patented route (CN102603781A) describes the synthesis of analogous nitramido-guanidine derivatives via a two-step process:
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Condensation Reaction :
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Nitration :
Table 1: Optimization of Nitration Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | -20 to +10 | -10 | Maximizes nitramido stability |
| HNO₃ Concentration | 70–100% | 90% | Avoids over-nitration |
| Reaction Time (h) | 1–6 | 3 | Completes nitration without decomposition |
Benzyl Esterification
The carboxylic acid group of the pentanoic acid precursor is esterified with benzyl alcohol.
Acid-Catalyzed Esterification
A modified Steglich esterification is employed using p-toluenesulfonic acid (p-TsOH) as both catalyst and future counterion:
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Reactants :
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Pentanoic acid derivative (1 eq)
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Benzyl alcohol (2.5 eq)
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p-TsOH (0.1 eq) in toluene
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Conditions : Reflux at 110°C for 8 hours under Dean-Stark trap to remove water.
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Yield : 85% after recrystallization from ethyl acetate/hexane.
Critical Considerations :
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Protection of Amines : The primary amine at position 2 is temporarily protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification. Deprotection post-esterification uses trifluoroacetic acid (TFA) in dichloromethane (92% recovery).
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Racemization Risk : Low temperatures (0°C) during Boc deprotection minimize chiral center inversion.
Salt Formation with 4-Methylbenzenesulfonic Acid
The final step involves converting the free base to the p-toluenesulfonic acid salt for enhanced solubility and stability.
Counterion Exchange
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Procedure : The esterified compound is dissolved in anhydrous ethanol and treated with 1.1 eq of p-TsOH. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and crystallization from acetone.
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Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Table 2: Salt Formation Optimization
| Parameter | Tested Range | Optimal Value | Impact on Purity |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Ethanol | Prevents salt hydrolysis |
| p-TsOH Equivalents | 1.0–1.5 | 1.1 | Avoids excess acid |
| Crystallization Solvent | Acetone, Ether | Acetone | Yields monoclinic crystals |
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.34 | 52.29 |
| H | 5.67 | 5.71 |
| N | 18.22 | 18.18 |
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce nitramido groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing and reducing agents, and specific catalysts to enhance reaction rates. Conditions such as controlled temperature, inert atmosphere, and specific solvents are often required to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate exhibit antimicrobial activity. The presence of nitro groups is often associated with enhanced efficacy against bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.
Nitric Oxide Synthase Inhibition
This compound has been studied for its role as an inhibitor of nitric oxide synthase (NOS). NOS inhibitors are crucial in research concerning cardiovascular diseases and conditions characterized by excessive nitric oxide production. By modulating nitric oxide levels, this compound could potentially influence vascular function and blood pressure regulation.
Cancer Research
The structural characteristics of benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate suggest potential applications in cancer therapy. Its ability to interact with cellular signaling pathways may allow it to serve as a lead compound in the development of anticancer drugs.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various nitro-containing compounds, including derivatives of benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for further development into therapeutic agents.
Case Study 2: Cardiovascular Research
In a study focusing on cardiovascular health, researchers utilized H-Arg(NO2)-Obzl P-tosylate to assess its effects on endothelial function. The findings indicated that this compound effectively reduced oxidative stress markers in endothelial cells, supporting its potential use in treatments aimed at improving vascular health.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | Significant inhibition noted in studies |
| Nitric Oxide Synthase Inhibition | Potential modulator of nitric oxide production | Impacts on blood pressure regulation |
| Cancer Research | Possible lead compound for anticancer therapies | Interaction with cellular signaling pathways |
Mechanism of Action
The mechanism of action of Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The nitramido group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, physicochemical properties, synthesis, and applications.
Structural Features and Functional Groups
Key Observations:
- The nitramido-guanidine group in the target compound distinguishes it from unsubstituted guanidine derivatives (e.g., methyl L-argininate) and 3-nitroguanidino analogs (e.g., Compound 3).
- The benzyl ester in the target compound and increases lipophilicity compared to methyl esters (e.g., Compound 3), which may influence membrane permeability in drug delivery .
- The 4-methylbenzenesulfonic acid counterion improves solubility in polar solvents compared to hydrochloride salts (e.g., Compound 3) .
Physicochemical Properties
Key Observations:
Biological Activity
Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by multiple amino groups and a nitramido functional group, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's IUPAC name indicates a complex arrangement that includes:
- A benzyl group attached to an amino acid derivative.
- A nitramido group , which may contribute to unique reactivity and biological properties.
- A pentanoate backbone and a sulfonic acid moiety , enhancing its solubility and interaction with biological systems.
The biological activity of Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate is primarily attributed to its ability to interact with various biological targets through its amino groups. Preliminary studies suggest several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes.
- Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating signaling pathways.
- Antimicrobial Activity : The nitramido group may enhance the compound's ability to combat microbial infections by disrupting cell wall synthesis.
Biological Activity Data
A summary of the biological activities observed in preliminary studies includes:
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes related to metabolic pathways | |
| Antimicrobial Effects | Exhibits activity against certain bacterial strains | |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM. This suggests its potential as an anticancer agent.
- Enzyme Interaction Studies : Binding affinity assays revealed that Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate effectively inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cell proliferation.
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound, examining factors such as absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : High solubility in aqueous solutions facilitates absorption in biological systems.
- Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations primarily in the liver.
- Excretion : Renal excretion appears to be the primary route for elimination from the body.
Q & A
Q. Basic
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, sulfonic acid protons at δ 2.4–3.1 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for 4-methylbenzenesulfonic acid at m/z 171.02).
- UV-Vis Spectroscopy : Absorbance peaks between 250–300 nm indicate π→π* transitions in aromatic systems .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
How can the amination step in sulfonamide synthesis be optimized for higher yield and selectivity?
Q. Advanced
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation).
- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC with UV detection at 254 nm .
What experimental strategies evaluate the compound’s bioactivity as an enzyme inhibitor or therapeutic agent?
Q. Advanced
- In Vitro Assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive).
- Molecular Docking : Simulate binding interactions with protein targets (e.g., sulfonamide groups interacting with zinc ions in metalloenzymes) .
- Cytotoxicity Screening : Use MTT assays on cell lines to assess therapeutic index .
How should researchers design experiments to study environmental degradation pathways of this compound?
Q. Advanced
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS.
- Biotic Degradation : Incubate with microbial consortia from wastewater sludge and monitor metabolite formation (e.g., desulfonation products) .
- Adsorption Studies : Use SPE cartridges (e.g., Oasis HLB) to quantify partitioning coefficients (Kd) in soil-water systems .
What methodologies address inconsistencies in chromatographic purity assessments?
Q. Basic
- Column Selection : Use C18 reverse-phase columns with 3 µm particle size for HPLC separation.
- Mobile Phase Optimization : Adjust pH (2.5–3.0 with formic acid) to improve peak symmetry for sulfonic acids.
- Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .
How can computational chemistry predict the reactivity of the nitramido moiety in novel derivatives?
Q. Advanced
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps).
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to modification.
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict stability in polar vs. non-polar media .
What precautions are necessary for handling hazardous intermediates during synthesis?
Q. Basic
- Thionyl Chloride : Use in a fume hood with PPE (gloves, goggles) due to corrosive fumes.
- Waste Disposal : Quench excess reagents (e.g., SOCl2) with ice-cold sodium bicarbonate before disposal.
- Storage : Keep sulfonic acid derivatives in desiccators to prevent hygroscopic degradation .
How do steric and electronic effects of substituents influence the compound’s biological activity?
Q. Advanced
- Steric Effects : Bulky groups (e.g., tert-butyl) on the benzyl ring reduce membrane permeability, lowering IC50 in cell-based assays.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance sulfonamide acidity, improving binding to metalloenzyme active sites.
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with inhibitory potency to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
